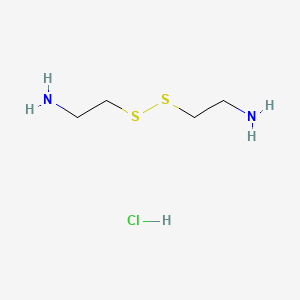

Cystamine hydrochloride

Cat. No. B1196402

Key on ui cas rn:

17173-68-1

M. Wt: 188.7 g/mol

InChI Key: NULDEVQACXJZLL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07745590B1

Procedure details

Cystamine hydrochloride (400 mg excess) and triethylamine (1.0 ml, excess) were dissolved in 20 ml methanol, and HPMA copolymer with p-nitrophenyl active ester (Mn=18,300 Da and Mw=22,500 Da, ONp %=9.6 mol-%) (420 mg) in 5 ml methanol was added dropwise to above solution with stirring. The mixture was stirred overnight at room temperature. The solution was concentrated under vacuum and applied to Sephadex LH-20 column to separate the polymer conjugate, eluted with methanol. The polymer fraction was collected and solvent was removed under vacuum giving HPMA copolymer-cystamine conjugates. The product was dissolved in water, and DTPA dianhydride (300 mg, excess) was added to the solution. The mixture was stirred for 30 minutes, and pH was adjusted to 7.0 with NaHCO3. The mixture was stirred at room temperature overnight. The polymer was separated from excess DTPA by passing through a Sephadex G-25 column, eluted with water. GdCl3 was added with xylene orange as an indicator. The solution was neutralized with NaOH to pH 5.0. The resulting solution was passed through a Sephadex G-25 column to remove excess GdCl3 and salt. Finally, the product was lyophilized giving a colorless product, HPMA copolymer-[DTPA-Gd] conjugate, indicated as (C) below. The yield was 340 mg, or 85%.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9].C(N(CC)CC)C.[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22]>CO>[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22].[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCSSCCN

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the polymer conjugate

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer fraction was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent was removed under vacuum

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07745590B1

Procedure details

Cystamine hydrochloride (400 mg excess) and triethylamine (1.0 ml, excess) were dissolved in 20 ml methanol, and HPMA copolymer with p-nitrophenyl active ester (Mn=18,300 Da and Mw=22,500 Da, ONp %=9.6 mol-%) (420 mg) in 5 ml methanol was added dropwise to above solution with stirring. The mixture was stirred overnight at room temperature. The solution was concentrated under vacuum and applied to Sephadex LH-20 column to separate the polymer conjugate, eluted with methanol. The polymer fraction was collected and solvent was removed under vacuum giving HPMA copolymer-cystamine conjugates. The product was dissolved in water, and DTPA dianhydride (300 mg, excess) was added to the solution. The mixture was stirred for 30 minutes, and pH was adjusted to 7.0 with NaHCO3. The mixture was stirred at room temperature overnight. The polymer was separated from excess DTPA by passing through a Sephadex G-25 column, eluted with water. GdCl3 was added with xylene orange as an indicator. The solution was neutralized with NaOH to pH 5.0. The resulting solution was passed through a Sephadex G-25 column to remove excess GdCl3 and salt. Finally, the product was lyophilized giving a colorless product, HPMA copolymer-[DTPA-Gd] conjugate, indicated as (C) below. The yield was 340 mg, or 85%.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9].C(N(CC)CC)C.[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22]>CO>[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22].[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCSSCCN

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the polymer conjugate

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer fraction was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent was removed under vacuum

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |